Welcome to the BenchChem Online Store!
molecular formula C4H5F3O3 B1591677 Methyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-95-8

Methyl 2,2,2-trifluoroethyl carbonate

Cat. No. B1591677
M. Wt: 158.08 g/mol
InChI Key: GBPVMEKUJUKTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003004B2

Procedure details

2,2,2-trifluoroethanol (105 g 1.05 mol), pyridine (87 g 1.1 mol) and 300 mL of methylene chloride were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using a dry ice/acetone bath to keep the temperature in the range of −20° C. to −15° C. Methylchloroformate (100 g 1.05 mol) was added via an addition funnel at such a rate that the temperature was kept in the range of −20° C. to −15° C. Once the addition of the methylchloroformate was complete the reaction mix was allowed to warm to room temperature. The reaction mix was then quenched with 100 mL water. The methylene chloride solution was separated from the water and washed with 2×100 mL of 1N HCl. The methylene chloride was removed by distillation and the product was purified using fractional distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%). The structure mass was confirmed by GC/MS.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].N1C=CC=CC=1.[CH3:13][O:14][C:15](Cl)=[O:16]>C(Cl)Cl>[C:15](=[O:16])([O:14][CH3:13])[O:4][CH2:3][C:2]([F:6])([F:5])[F:1]

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
87 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring mechanism
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with an overhead
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was kept cool
CUSTOM
Type
CUSTOM
Details
in the range of −20° C. to −15° C
CUSTOM
Type
CUSTOM
Details
was kept in the range of −20° C. to −15° C
ADDITION
Type
ADDITION
Details
mix
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
was then quenched with 100 mL water
CUSTOM
Type
CUSTOM
Details
The methylene chloride solution was separated from the water
WASH
Type
WASH
Details
washed with 2×100 mL of 1N HCl
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
the product was purified
DISTILLATION
Type
DISTILLATION
Details
distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%)

Outcomes

Product
Name
Type
Smiles
C(OCC(F)(F)F)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.